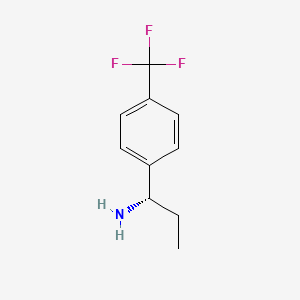

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Description

Properties

IUPAC Name |

(1S)-1-[4-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOETTZCHIABKPH-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine, the ¹H NMR spectrum provides distinct signals for each unique proton environment. The aromatic protons on the trifluoromethyl-substituted phenyl ring typically appear as a set of two doublets, characteristic of a para-substituted benzene (B151609) ring. The proton on the chiral carbon (the methine proton) is coupled to the adjacent methylene (B1212753) protons, resulting in a triplet. The amine protons often appear as a broad singlet, while the methylene and methyl protons of the propyl group give rise to a multiplet and a triplet, respectively.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| ~ 7.60 | Doublet | ~ 8.0 | 2H, Aromatic (H-2, H-6) |

| ~ 7.45 | Doublet | ~ 8.0 | 2H, Aromatic (H-3, H-5) |

| ~ 4.15 | Triplet | ~ 6.8 | 1H, Methine (CH-NH₂) |

| ~ 1.75 | Multiplet | - | 2H, Methylene (CH₂) |

| ~ 1.50 | Broad Singlet | - | 2H, Amine (NH₂) |

| ~ 0.90 | Triplet | ~ 7.4 | 3H, Methyl (CH₃) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum for this compound would show four signals for the aromatic carbons, one for the quaternary carbon of the trifluoromethyl group, and three signals for the aliphatic carbons of the propyl-amine side chain. The carbon atom directly bonded to the highly electronegative trifluoromethyl group will show a characteristic quartet in a proton-coupled spectrum due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 149.0 | Aromatic (C-4, attached to CH) |

| ~ 129.0 (q) | Aromatic (C-1, attached to CF₃) |

| ~ 127.0 | Aromatic (C-2, C-6) |

| ~ 125.5 (q) | Aromatic (C-3, C-5) |

| ~ 124.0 (q) | Trifluoromethyl (CF₃) |

| ~ 58.0 | Methine (CH-NH₂) |

| ~ 31.0 | Methylene (CH₂) |

| ~ 10.5 | Methyl (CH₃) |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used for fluorine-containing compounds. wikipedia.org Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent. The chemical shift of this singlet typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard, which is characteristic of an aromatic trifluoromethyl group. rsc.orgrsc.org

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Fluorine Assignment |

| ~ -62.5 | Singlet | 3F, Trifluoromethyl (CF₃) |

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between different atoms within the molecule, confirming the assignments made from 1D NMR spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edunih.gov For instance, it would show a cross-peak connecting the methine proton signal (~4.15 ppm) with the methine carbon signal (~58.0 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu It is crucial for piecing together the molecular structure. Key HMBC correlations would include those from the methine proton to the aromatic carbons, confirming the attachment of the propan-1-amine group to the phenyl ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., EI-HRMS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate the protonated molecular ion [M+H]⁺. semanticscholar.org For this compound (C₁₀H₁₂F₃N, M.W. = 203.20), the ESI-MS would show a prominent peak at an m/z (mass-to-charge ratio) of 204.21.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. The expected exact mass for [C₁₀H₁₃F₃N]⁺ would be calculated and compared to the experimental value to validate the molecular formula.

Fragmentation analysis, often performed using techniques like Electron Ionization (EI) or tandem MS (MS/MS), provides structural information. A common fragmentation pathway for this molecule is the benzylic cleavage, resulting in the loss of an ethyl group (C₂H₅), leading to a significant fragment ion.

Table 4: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion | Technique |

| 204.1000 | [M+H]⁺ | ESI-HRMS |

| 175.0636 | [M-C₂H₅]⁺ | EI-MS / MS/MS |

Chiral Chromatography for Enantiomeric Excess (ee) Determination (e.g., HPLC on chiral stationary phases)

Since the compound is a specific enantiomer, this compound, it is crucial to determine its enantiomeric purity or enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this analysis. uma.esheraldopenaccess.us

The principle involves the differential interaction of the two enantiomers ((S) and (R)) with the chiral environment of the CSP. sigmaaldrich.com This difference in interaction leads to different retention times for each enantiomer, allowing for their separation into two distinct peaks in the chromatogram. The enantiomeric excess is then calculated by comparing the integrated areas of the two peaks. For a sample of pure (S)-enantiomer, ideally only one peak corresponding to that enantiomer would be observed.

The formula for calculating enantiomeric excess is: ee (%) = |(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)| x 100

This analysis confirms that the compound has been synthesized or isolated with the desired stereochemistry and provides a quantitative measure of its optical purity. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum provides distinct signals corresponding to its key structural features: the primary amine, the aromatic ring, the alkyl chain, and the trifluoromethyl group.

The primary amine (-NH₂) group is particularly characteristic. It typically displays two distinct absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. docbrown.infoorgchemboulder.com The presence of two peaks in this area is a strong indicator of a primary amine. orgchemboulder.com Additionally, a scissoring (bending) vibration for the NH₂ group is expected in the 1650-1580 cm⁻¹ range. docbrown.infoorgchemboulder.com

The 4-(trifluoromethyl)phenyl group also presents several characteristic absorptions. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The carbon-carbon double bond stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region. The trifluoromethyl (-CF₃) group is characterized by strong C-F stretching absorptions, which are typically found in the 1350-1100 cm⁻¹ range. The aliphatic C-H bonds of the propyl chain exhibit stretching vibrations in the 3000–2850 cm⁻¹ region. libretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two peaks) | Medium-Weak |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium-Variable |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Variable |

| Trifluoromethyl (C-F) | Stretch | 1350 - 1100 | Strong |

| Aliphatic C-N | Stretch | 1250 - 1020 | Medium-Weak |

Data compiled from general IR spectroscopy principles. orgchemboulder.comlibretexts.orglibretexts.org

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the precise arrangement of atoms and the absolute configuration of chiral centers. nih.gov For this compound, this technique can unambiguously confirm the "S" stereochemistry at the chiral carbon atom.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com To establish the absolute configuration of a light-atom molecule like the target amine, anomalous dispersion effects are often employed, typically requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. frontiersin.org Alternatively, the amine can be co-crystallized as a salt with a chiral acid of known absolute configuration, allowing for unambiguous assignment through the crystal structure of the resulting diastereomeric salt.

A successful crystallographic analysis provides a wealth of structural data, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular connectivity.

Torsional Angles: Information about the conformation of the molecule in the solid state.

Absolute Stereochemistry: Unambiguous assignment of the R/S configuration at the chiral center.

Crystal Packing: Details on how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding from the amine group, which heavily influence the physical properties of the solid. researchgate.net

While a specific crystal structure for this compound is not publicly available in the search results, the methodology remains the gold standard for such determinations in chemistry. nih.govresearchgate.net

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., TLC, Flash Chromatography)

Chromatographic methods are indispensable tools for monitoring the progress of chemical reactions and for purifying the desired products from crude reaction mixtures. amazonaws.com Thin-layer chromatography (TLC) and flash column chromatography are standard practices in the synthesis of compounds like this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective qualitative technique used to monitor a reaction's progress. A small sample of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase). Different compounds travel up the plate at different rates based on their polarity and interaction with the stationary phase, resulting in separated spots. By comparing the spots of the reaction mixture to those of the starting materials, the consumption of reactants and the formation of the product can be tracked over time.

For amines, several visualization techniques can be used since they are often not visible under UV light unless attached to a UV-active chromophore like the phenyl group in this case. libretexts.org

UV Light (254 nm): The trifluoromethylphenyl group allows for visualization as a dark spot on a fluorescent green background. libretexts.org

Potassium Permanganate (KMnO₄) Stain: Amines can be oxidized by KMnO₄, appearing as yellow or brown spots on a purple background. libretexts.org

Ninhydrin Stain: This is a specific stain for primary and secondary amines, which typically yields a characteristic purple or yellow color upon heating.

Flash Column Chromatography

Once TLC analysis indicates that a reaction is complete, flash column chromatography is employed for purification on a preparative scale. biotage.com The crude reaction mixture is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent system, often determined through TLC optimization, is passed through the column under pressure.

The purification of basic amines like this compound on acidic silica gel can be challenging, often leading to poor separation and "streaking" of the compound band. biotage.comrsc.org This is due to strong acid-base interactions between the basic amine and the acidic silanol (B1196071) groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide, is typically added to the eluent. rsc.org This deactivates the acidic sites on the silica, allowing for much cleaner separation. A typical solvent system would be a gradient of ethyl acetate (B1210297) in a nonpolar solvent like hexanes, with ~1% triethylamine added. biotage.com Fractions are collected and analyzed by TLC to identify those containing the pure product.

| Technique | Application | Typical Stationary Phase | Common Mobile Phase / Reagent | Purpose |

| TLC | Reaction Monitoring | Silica Gel | Hexane/Ethyl Acetate | To track reactant consumption and product formation. |

| TLC | Visualization | N/A | UV light, KMnO₄ stain, Ninhydrin | To make the separated compound spots visible. |

| Flash Chromatography | Purification | Silica Gel | Hexane/Ethyl Acetate with ~1% Triethylamine | To isolate the pure amine from byproducts and unreacted starting materials. rsc.org |

Computational Chemistry and Theoretical Investigations of S 1 4 Trifluoromethyl Phenyl Propan 1 Amine and Its Syntheses

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. scm.commasjaps.com For (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine, this calculation would precisely define the bond lengths, bond angles, and dihedral angles.

The optimization process would confirm the (S)-configuration at the chiral center (the carbon atom bonded to the amine group, the phenyl ring, the ethyl group, and a hydrogen atom). Key structural parameters that would be determined include the C-N bond length of the amine group, the C-C bond lengths within the propyl chain and the phenyl ring, and the C-F bond lengths of the trifluoromethyl group. The dihedral angles would describe the spatial relationship between the phenyl ring and the propanamine side chain. The results of such a calculation provide a foundational dataset for all subsequent computational analyses. rdd.edu.iqresearchgate.net

Table 1: Predicted Structural Parameters from a Typical DFT Geometry Optimization This table illustrates the type of data obtained from a geometry optimization calculation; specific values for the title compound require a dedicated computational study.

| Parameter Type | Description |

|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C-C, C-F, C-H). |

| Bond Angles (°) | The angle formed between three connected atoms (e.g., C-C-N, H-N-H). |

| Dihedral Angles (°) | The angle between two intersecting planes, describing the conformation of the molecule (e.g., the rotation around the C-C bond connecting the phenyl ring to the chiral center). |

Once the molecule's geometry is optimized, its electronic properties can be investigated. This analysis provides insight into the molecule's reactivity, polarity, and charge distribution. A key component of this is the study of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO acts as an electron donor, and its energy level is related to the ionization potential, while the LUMO acts as an electron acceptor, with its energy relating to the electron affinity. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. scispace.comnih.gov For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the nitrogen atom of the amine group, while the LUMO would be influenced by the electron-withdrawing trifluoromethyl group. scispace.comresearchgate.net

Table 2: Key Electronic Properties Derived from DFT Calculations This table describes typical electronic parameters obtained from electronic structure analysis; specific values for the title compound require a dedicated computational study.

| Property | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and stability. |

| Dipole Moment (Debye) | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. scirp.orgmdpi.com These calculations are typically done at the same level of theory as the geometry optimization. The results provide the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms. masjaps.comresearchgate.net

For this compound, this analysis would predict characteristic vibrational frequencies for key functional groups. These include the N-H stretching and bending modes of the primary amine, the C-H stretching modes of the aromatic ring and the alkyl chain, the C-C stretching modes of the phenyl ring, and the strong C-F stretching vibrations of the trifluoromethyl group. Comparing these calculated frequencies (often scaled by a factor to correct for anharmonicity and basis set limitations) with experimental IR and Raman spectra is a powerful method for confirming the molecular structure and assigning spectral bands. nih.gov

Mechanistic Studies and Transition State Modeling

The synthesis of enantiomerically pure amines like this compound is of significant interest, and computational studies play a crucial role in understanding the mechanisms that control their formation and stereochemistry. Biocatalysis, using enzymes such as transaminases and imine reductases, has emerged as a highly effective method for this purpose. acs.orgnih.gov

The asymmetric synthesis of chiral amines from prochiral ketones is a primary strategy. For a compound structurally similar to the title molecule, (S)-1-(4-trifluoromethylphenyl)ethylamine, its synthesis has been demonstrated using an ω-transaminase (ω-TA). mdpi.comresearchgate.net The reaction mechanism proceeds via a "ping-pong bi-bi" kinetic pathway. mdpi.com

The key steps are:

The pyridoxal-5-phosphate (PLP) cofactor, covalently bound to a lysine (B10760008) residue in the enzyme's active site, reacts with an amine donor (e.g., isopropylamine). This forms a Schiff base intermediate.

The amine group is transferred to the PLP, forming pyridoxamine (B1203002) phosphate (B84403) (PMP) and releasing the deaminated donor (e.g., acetone).

The prochiral ketone substrate, 1-(4-(trifluoromethyl)phenyl)propan-1-one, enters the active site and reacts with the PMP.

A new Schiff base is formed, and the amino group is transferred from the PMP to the ketone substrate.

Hydrolysis releases the chiral amine product, this compound, and regenerates the PLP-enzyme complex for the next catalytic cycle. mdpi.com

Stereochemical control is dictated by the three-dimensional structure of the enzyme's active site. The enzyme binds the ketone substrate in a specific orientation, exposing one of its two prochiral faces to the PMP cofactor for amination. This precise positioning ensures that the amino group is added to only one face of the ketone, leading to the formation of the (S)-enantiomer with high enantiomeric excess. acs.org

The enantioselectivity of the synthesis is almost entirely governed by the protein catalyst. Enzymes like ω-transaminases and imine reductases (IREDs) create a sophisticated chiral environment within their active sites. rsc.orgnih.gov This environment is the result of the specific folding of the polypeptide chain, which positions various amino acid residues to interact with the substrate.

In the case of ω-transaminases, the active site features a "large" binding pocket for one substituent of the ketone and a "small" binding pocket for the other. For the synthesis of the title compound from 1-(4-(trifluoromethyl)phenyl)propan-1-one, the enzyme would orient the substrate so that the bulkier 4-(trifluoromethyl)phenyl group fits into the large pocket and the ethyl group fits into the small pocket. This locks the substrate into a single conformation, ensuring that the subsequent nucleophilic attack by the PMP-bound amine occurs from a specific direction, yielding the (S)-product. acs.org

Similarly, imine reductases (IREDs) catalyze the asymmetric reduction of imines (or the reductive amination of ketones) using a hydride source like NADPH. nih.govacs.orgresearchgate.net The enzyme binds both the imine substrate and the NADPH cofactor in a precisely oriented manner. The hydride is delivered to one specific face of the C=N double bond, again resulting in a single enantiomer of the amine product. Computational modeling of the enzyme-substrate complex, including transition state modeling, can be used to understand these interactions and even to rationally design enzyme variants with reversed stereoselectivity or improved activity. rsc.org

Prediction of Reactivity and Amine Basicity Modulations due to Trifluoromethyl Substitution

The chemical behavior of this compound is significantly influenced by the presence of the trifluoromethyl (-CF₃) group at the para-position of the phenyl ring. This substituent is a strong electron-withdrawing group, which modulates the electron density of the entire molecule, thereby altering the reactivity and basicity of the primary amine.

The primary influence of the -CF₃ group is its strong negative inductive effect (-I effect), where the highly electronegative fluorine atoms pull electron density away from the aromatic ring. This withdrawal of electron density is transmitted through the phenyl ring to the benzylic carbon and, subsequently, to the nitrogen atom of the amine group. As a result, the lone pair of electrons on the nitrogen atom is less available for donation to a proton. This reduced electron availability leads to a decrease in the basicity of the amine compared to its non-fluorinated analog, 1-phenylpropan-1-amine. A lower basicity corresponds to a lower pKa value for the conjugate acid.

This effect can be illustrated by comparing the pKa of benzylamine (B48309) with that of 4-(trifluoromethyl)benzylamine (B1329585), which serve as simpler structural analogs. The pKa of benzylamine's conjugate acid is approximately 9.33. echemi.comdrugbank.com In contrast, the predicted pKa for the conjugate acid of 4-(trifluoromethyl)benzylamine is 8.60, demonstrating a clear decrease in basicity. chemicalbook.com This reduction is a direct consequence of the destabilization of the resulting ammonium (B1175870) cation by the electron-withdrawing -CF₃ group. youtube.com

| Compound Name | Substituent at para-position | pKa of Conjugate Acid | Effect of Substituent |

|---|---|---|---|

| Benzylamine | -H | ~9.33 echemi.comdrugbank.com | Reference |

| 4-(Trifluoromethyl)benzylamine | -CF₃ | 8.60 (Predicted) chemicalbook.com | Electron-withdrawing, decreases basicity |

Application of Computational Tools and Software (e.g., Gaussian) in Chemical Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the investigation of molecular structures, properties, and reaction mechanisms with high accuracy. Software packages like Gaussian are at the forefront of this field, offering a wide array of quantum mechanical methods to model chemical systems. uark.edu These tools are extensively used to complement and guide experimental work, providing insights that are often difficult or impossible to obtain through laboratory methods alone.

For a molecule such as this compound, Gaussian can be employed to perform a variety of theoretical investigations. A common starting point is geometry optimization, where the software calculates the lowest energy three-dimensional arrangement of the atoms. youtube.com This is typically done using Density Functional Theory (DFT) methods, with the B3LYP functional being a widely used and robust choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. gaussian.comuni-muenchen.de A suitable basis set, such as 6-31G(d,p), is chosen to describe the atomic orbitals.

One of the most powerful applications of Gaussian is the prediction of chemical properties like amine basicity (pKa). The software can calculate the Gibbs free energy (G) of the amine and its protonated form. To accurately model the system in a solution, these calculations are performed both in the gas phase and with a solvation model. The Polarizable Continuum Model (PCM) is a default and widely used method in Gaussian that simulates the effect of a solvent, such as water, by placing the molecule in a cavity within a dielectric continuum. gaussian.comyoutube.com By using a thermodynamic cycle that relates the gas-phase and solution-phase free energies, the pKa can be calculated with significant accuracy. researchgate.netechemi.com

Furthermore, Gaussian is instrumental in studying chemical reactivity and reaction mechanisms. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's susceptibility to nucleophilic or electrophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions of the molecule, indicating likely sites for reaction. For investigating specific syntheses or reactions of the compound, Gaussian can be used to model the entire reaction pathway, locate transition state structures, and calculate activation energies, providing a detailed, step-by-step understanding of the reaction mechanism. gaussian.com

Applications in Advanced Organic Synthesis and Chemical Biology

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine as a Versatile Chiral Building Block

This compound is a versatile chiral building block in organic synthesis. enamine.netnih.gov Chiral building blocks are essential for creating stereochemically defined molecules, which is crucial in drug development as different enantiomers of a drug can have vastly different biological activities. enamine.net The presence of the trifluoromethyl group imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability, which are often desirable in pharmaceutical and agrochemical compounds. nih.govccspublishing.org.cn This makes the amine a valuable starting material or intermediate for the synthesis of a wide range of complex chiral molecules. researchgate.net

Utility in the Preparation of Complex Chiral Molecules for Research

The utility of this compound extends to the preparation of complex chiral molecules for various research purposes. Its amine functional group allows for a wide array of chemical transformations, enabling its incorporation into larger, more intricate structures. The stereocenter of the amine provides a means to control the three-dimensional arrangement of atoms in the final product, a critical aspect in the synthesis of biologically active compounds and materials with specific chiroptical properties. mdpi.com

Role as a Key Intermediate and Pharmacophore in Drug Discovery Research

In drug discovery, this compound often plays the dual role of a key intermediate and a pharmacophore. nih.govnih.goveurekaselect.com A pharmacophore is the essential part of a molecule's structure that is responsible for its biological activity. youtube.com The trifluoromethylphenylpropan-1-amine moiety can be a critical pharmacophore in certain classes of bioactive molecules, directly interacting with biological targets. jelsciences.com As a key intermediate, it serves as a foundational piece in the multi-step synthesis of various drug candidates. mdpi.com

Table 1: Examples of Drug Candidates Synthesized Using this compound or Similar Chiral Amines

| Drug Candidate/Class | Therapeutic Area | Role of the Chiral Amine |

| Dopamine Transporter (DAT) Inhibitors | Neurology | Forms part of the pharmacophore responsible for binding to the transporter. nih.gov |

| Selective Tetrodotoxin-Sensitive Blockers | Pain Management | Key chiral intermediate in the synthesis. mdpi.com |

| Multi-Target Antidiabetic Agents | Metabolic Disorders | Incorporated into the final structure to achieve stereospecific binding. nih.gov |

Design of Proteolytically Stable Peptidomimetics and Unnatural Amino Acids

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation (proteolysis). nih.govtaylorandfrancis.com this compound can be used to synthesize unnatural amino acids, which are then incorporated into peptide sequences to create peptidomimetics. mdpi.comlifechemicals.com The trifluoromethyl group can contribute to increased proteolytic stability and may also influence the binding affinity and selectivity of the peptidomimetic for its target. nih.govnih.gov

Synthesis of Other Valuable Fluorinated Building Blocks (e.g., β-trifluoromethyl-β-amino alcohols and halides)

The reactivity of this compound allows for its conversion into other valuable fluorinated building blocks. beilstein-journals.orgnih.govenamine.net For example, it can be a precursor for the synthesis of β-trifluoromethyl-β-amino alcohols and halides. These derived building blocks can then be used in a variety of subsequent chemical reactions to introduce the trifluoromethyl group and a chiral center into new molecular scaffolds. nih.govnih.gov

Development of Chiral Heterocycles and Non-Natural β-Amino Acid Derivatives

This chiral amine is also instrumental in the development of chiral heterocycles and non-natural β-amino acid derivatives. nih.gov Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings and are prevalent in pharmaceuticals. nih.govresearchgate.net The amine can be incorporated into heterocyclic ring systems, imparting chirality to the resulting molecule. Furthermore, it can be used to synthesize non-natural β-amino acid derivatives, which are valuable components in the synthesis of peptidomimetics and other biologically active compounds. nih.gov

Application as a Precursor in Agrochemical Research

The trifluoromethyl group is a common feature in many modern agrochemicals, including herbicides, fungicides, and insecticides. nih.govccspublishing.org.cn This is because the C-F bond is very strong, and the trifluoromethyl group can increase the metabolic stability and lipophilicity of a molecule, enhancing its efficacy and longevity in the field. ccspublishing.org.cn this compound, as a chiral, trifluoromethyl-containing building block, serves as a valuable precursor in the synthesis of new and improved agrochemical agents. researchgate.net

Future Directions and Emerging Research Trends in the Chemistry of S 1 4 Trifluoromethyl Phenyl Propan 1 Amine

Development of Novel and Sustainable Enantioselective Catalytic Systems

The synthesis of enantioenriched α-trifluoromethyl amines remains a significant challenge, prompting intensive research into new catalytic solutions. nih.gov A primary focus is shifting from classical methods, which often rely on chiral auxiliaries, to more advanced and sustainable catalytic enantioselective strategies. nih.gov

Emerging trends in this area include:

Transition Metal Catalysis: Significant progress has been made in transition-metal-catalyzed asymmetric hydrogenation of trifluoromethyl-substituted imines and related substrates. nih.govacs.org For instance, iridium complexes with chiral ligands have shown high activity for the asymmetric hydrogenation of various heterocyclic compounds containing trifluoromethyl groups. acs.org Another innovative approach involves the palladium-catalyzed cross-coupling of a metastable alpha-CF3 azaallyl–silver intermediate with aryl iodides to generate benzylic amine products. duke.edu This method highlights the potential of tandem catalytic processes to construct these valuable motifs.

Organocatalysis: Chiral organocatalysts are being explored for reactions such as asymmetric Strecker reactions to produce α-trifluoromethyl amines. acs.org These metal-free systems offer advantages in terms of sustainability and reduced toxicity.

Photoredox Catalysis: Light-driven synthetic methods are gaining traction as a mild and sustainable strategy. rsc.org Photocatalytic approaches enable the 1,2-addition of both CF3 and amino groups to alkenes, providing a direct and efficient route to complex β-trifluoromethylated alkylamines. rsc.orgorganic-chemistry.org These methods often utilize readily available starting materials under mild, visible-light-mediated conditions. rsc.org

Chiral Nanozymes: A frontier in catalysis involves the use of chiral nanozymes, which mimic the stereoselective catalysis of natural enzymes. researchgate.net By integrating chirality, magnetism, and enzyme-like catalytic activity, these systems offer new possibilities for enantioselective synthesis, although their application to α-trifluoromethyl amine synthesis is still in early exploratory stages. researchgate.net

| Catalytic System | Reaction Type | Key Features |

| Iridium/Chiral Ligand | Asymmetric Hydrogenation | High enantioselectivity for cyclic trifluoromethyl imines. nih.govacs.org |

| Palladium/Phosphine Ligand | Cross-Coupling | Utilizes a novel azaallyl-silver intermediate. duke.edu |

| Visible Light/Photocatalyst | Aminotrifluoromethylation | Sustainable; uses light energy; mild conditions. rsc.orgorganic-chemistry.org |

| Chiral Organocatalyst | Strecker Reaction | Metal-free; sustainable approach. acs.org |

Advanced Computational Approaches for Rational Reaction Design and Predictive Synthesis

Computational chemistry is becoming an indispensable tool for accelerating the development of synthetic methods. Density Functional Theory (DFT) calculations and other computational analyses are increasingly used to understand reaction mechanisms, predict stereochemical outcomes, and rationally design more effective catalysts. acs.orgiucr.org

In the context of α-trifluoromethyl amines, computational studies are being applied to:

Elucidate Reaction Mechanisms: DFT studies help in comparing experimentally determined molecular structures with theoretically optimized ones, providing insights into the stability of intermediates and transition states. iucr.org

Understand Enantioselectivity: For biocatalytic reactions, computational analyses can model the interactions between the substrate and the enzyme's active site. This helps to understand the interplay of protein- and reagent-mediated control on enantioselectivity, guiding future efforts in protein engineering. acs.orgnih.govresearchwithrutgers.com

Catalyst Design: By modeling catalyst-substrate interactions, researchers can predict which ligand or catalyst modifications will lead to higher selectivity and reactivity, thereby reducing the amount of empirical screening required.

Expansion of Synthetic Utility to New Complex Chemical Architectures

The unique properties conferred by the α-trifluoromethyl amine motif make it a desirable component in complex, high-value molecules, particularly in medicinal chemistry. nih.gov Research is actively focused on demonstrating and expanding the synthetic utility of building blocks like (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine.

Recent advances have shown the incorporation of this moiety into:

Bioactive Heterocycles: Light-driven carbo-trifluoromethylation has been successfully employed to construct trifluoromethylated tetrahydropyridazines, which are valuable scaffolds in drug discovery. rsc.org

Peptidomimetics and Unnatural Amino Acids: The α-trifluoromethylamino group serves as an effective amide surrogate, making it a key target for creating proteolytically stable peptides. nih.govacs.org Photocatalytic methods have enabled the synthesis of trifluoromethylated, noncanonical α-amino acid derivatives from simple glycine esters and amides. rsc.org

Drug Candidates: The utility of α-trifluoromethyl amines has been proven in the synthesis of complex drug molecules. For example, a short synthesis of a reported HDAC6 inhibitor was achieved using a novel palladium-catalyzed method. duke.edu The motif is also present in Odanacatib, a cathepsin K inhibitor investigated for the treatment of osteoporosis. nih.govmdpi.com

Bio-inspired and Chemoenzymatic Strategies for Enhanced Selectivity and Efficiency

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency. Harnessing this power through bio-inspired and chemoenzymatic strategies is a major trend in modern organic synthesis. nih.gov For the synthesis of chiral α-trifluoromethyl amines, these approaches provide sustainable and highly effective alternatives to traditional chemical methods. acs.org

A landmark development is the use of engineered metalloproteins, specifically variants of cytochrome c, as biocatalysts. nih.govresearchwithrutgers.comresearchgate.net Researchers have successfully engineered cytochrome c552 from Hydrogenobacter thermophilus to catalyze the asymmetric N–H carbene insertion reaction. nih.gov This biocatalytic platform enables the synthesis of chiral α-trifluoromethyl amino esters with excellent yields and enantioselectivity (up to >99% yield and 95:5 er). acs.orgnih.gov A key advantage of this chemoenzymatic strategy is the ability to tune and even invert the enantioselectivity by modifying either the protein scaffold or the diazo reagent. acs.orgnih.gov The resulting products can be further diversified to create a variety of medicinally relevant building blocks. nih.gov

Another bio-inspired approach involves mimicking biological transamination reactions. The use of axially chiral pyridoxamine (B1203002) as a catalyst for the asymmetric biomimetic transamination of trifluoromethyl ketones represents a novel strategy for producing these chiral amines. acs.org

| Strategy | Catalyst Type | Reaction | Key Advantages |

| Biocatalytic N-H Insertion | Engineered Cytochrome c | Carbene insertion into N-H bonds | High yield & enantioselectivity; sustainable; tunable selectivity. acs.orgnih.govresearchwithrutgers.com |

| Biomimetic Transamination | Chiral Pyridoxamine | Transamination of CF3-ketones | Bio-inspired; metal-free. acs.org |

Exploration of New Reactivity Modes for α-Trifluoromethyl Amines

Discovering fundamentally new reactions and reactivity modes is crucial for expanding the synthetic chemist's toolkit. For α-trifluoromethyl amines, research is moving beyond established methods to explore novel bond-forming strategies and the use of unconventional starting materials.

Key emerging areas of reactivity include:

Umpolung (Polarity Inversion) Strategies: The concept of umpolung is being applied to the synthesis of trifluoromethyl amines. One method involves a formal umpolung reaction where a bench-stable (Me4N)SCF3 reagent reacts with secondary amines to form a thiocarbamoyl fluoride intermediate, which is then converted to the N-CF3 product. nih.gov This approach offers mild conditions and high functional group tolerance. nih.gov Catalytic asymmetric umpolung reactions with trifluoromethylimines are also being developed. acs.org

Novel Building Blocks: Researchers are designing new platforms for introducing the α-trifluoromethyl amine motif. For instance, gem-difluoroazadienes have been demonstrated as versatile building blocks that can undergo vicinal fluoro-functionalization to produce the target amines. duke.edu

Nucleophilic Trifluoromethylation: The reaction of (Trifluoromethyl)trimethylsilane (TMSCF3) with nitrones provides a direct route to α-(trifluoromethyl)hydroxylamines, which can then be hydrogenated to yield the corresponding α-(trifluoromethyl)amines. acs.org This method expands the range of precursors that can be used to access these compounds.

This continued exploration into new catalytic systems, computational design, synthetic applications, biocatalysis, and novel reactivity ensures that the chemistry of this compound and related α-trifluoromethyl amines will remain a vibrant and impactful area of research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine, and how can enantiomeric purity be ensured?

- Methodological Answer : A common approach involves asymmetric synthesis or chiral resolution. For example, alkylation of a chiral amine precursor with a halogenated 4-(trifluoromethyl)phenyl derivative, followed by catalytic hydrogenation to preserve stereochemistry. Enantiomeric purity (>99% ee) is achieved using chiral HPLC or crystallization with resolving agents like tartaric acid derivatives . Key steps include monitoring reaction intermediates via H/F NMR and optimizing solvent polarity to minimize racemization.

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for storage and experimental use?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Analyze degradation products using LC-MS and quantify stability via UV-Vis spectroscopy. For long-term storage, keep in anhydrous, argon-purged containers at -20°C to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data between (S)- and (R)-enantiomers of this compound?

- Methodological Answer : Use molecular docking simulations to compare binding affinities of both enantiomers to target receptors (e.g., GPCRs or enzymes). Validate with competitive binding assays (e.g., H-ligand displacement) and functional assays (e.g., cAMP accumulation). If contradictions persist, investigate metabolic stability differences via liver microsome assays to rule out enantiomer-specific degradation .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) calculations to map electron density around the chiral center and trifluoromethyl group. Pair with molecular dynamics simulations to assess interactions with catalysts (e.g., Pd/C or chiral ligands). Validate predictions experimentally by screening reaction conditions (solvent, catalyst loading) and analyzing yields via GC-MS .

Experimental Design & Data Analysis

Q. What analytical methods are critical for quantifying trace impurities in this compound?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) coupled to a QTOF mass spectrometer. Detect impurities at <0.1% levels by comparing retention times and fragmentation patterns against synthetic byproducts (e.g., racemic mixtures or dehalogenated derivatives) .

Q. How to design a kinetic study to evaluate the compound’s inhibition mechanism on a specific enzyme?

- Methodological Answer : Perform steady-state kinetic assays with varying substrate and inhibitor concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Confirm binding stoichiometry via isothermal titration calorimetry (ITC) and correlate with X-ray crystallography data of the enzyme-inhibitor complex .

Safety & Handling

Q. What are the occupational health protocols for handling this compound in aerosol-generating procedures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.